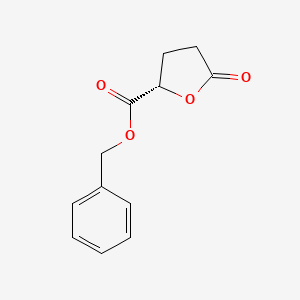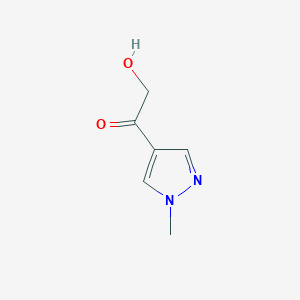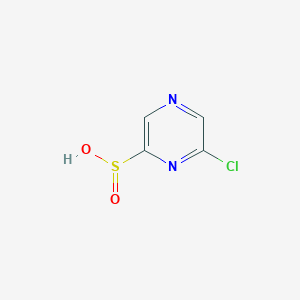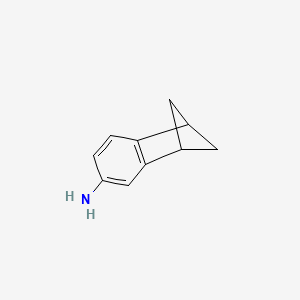
4-((2-Amino-4-chlorophenyl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Amino-4-chlorophenyl)thio)butanoic acid is an organic compound that features a butanoic acid backbone with a 2-amino-4-chlorophenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-4-chlorophenyl)thio)butanoic acid typically involves the reaction of 2-amino-4-chlorothiophenol with butanoic acid derivatives under specific conditions. One common method includes the use of coupling agents to facilitate the formation of the thioether bond between the thiophenol and the butanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-((2-Amino-4-chlorophenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
4-((2-Amino-4-chlorophenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Amino-4-chlorophenyl)thio)butanoic acid involves its interaction with specific molecular targets. The amino and chlorophenylthio groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-chlorophenyl)thiazole: This compound shares a similar amino and chlorophenyl structure but features a thiazole ring instead of a butanoic acid backbone.
®-Baclofen: This compound has a similar butanoic acid structure but differs in its substituents, featuring a 4-chlorophenyl group.
Uniqueness
4-((2-Amino-4-chlorophenyl)thio)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C10H12ClNO2S |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
4-(2-amino-4-chlorophenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C10H12ClNO2S/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2,(H,13,14) |
InChI Key |
WNGWFSMXNVWRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)SCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)



![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)

![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)


![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)

